3-Bromo-2-chloropyridine-4-carboxaldehyde

Catalog No.
S817112
CAS No.
1227602-82-5
M.F
C6H3BrClNO
M. Wt
220.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chloropyridine-4-carboxaldehyde

CAS Number

1227602-82-5

Product Name

3-Bromo-2-chloropyridine-4-carboxaldehyde

IUPAC Name

3-bromo-2-chloropyridine-4-carbaldehyde

Molecular Formula

C6H3BrClNO

Molecular Weight

220.45 g/mol

InChI

InChI=1S/C6H3BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H

InChI Key

WWNWZARYCXPQQH-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C=O)Br)Cl

Canonical SMILES

C1=CN=C(C(=C1C=O)Br)Cl

3-Bromo-2-chloropyridine-4-carboxaldehyde (CAS: 1227602-82-5) is a highly functionalized pyridine building block essential for advanced pharmaceutical and agrochemical synthesis. It features a precisely addressable substitution pattern: a C4-carboxaldehyde for condensation and olefination chemistry, a C3-bromo group optimized for palladium-catalyzed cross-coupling, and a C2-chloro group activated for nucleophilic aromatic substitution (SNAr). This specific arrangement allows chemists to execute complex, multi-step functionalizations of the pyridine core without the need for protecting groups or redundant functional group interconversions. For procurement teams and process chemists, sourcing this pre-assembled scaffold bypasses hazardous cryogenic lithiation steps, directly accelerating the discovery and scale-up of novel heteroaromatic libraries[1].

Substituting 3-bromo-2-chloropyridine-4-carboxaldehyde with simpler analogs, such as 2,3-dichloropyridine-4-carboxaldehyde or 3-bromo-4-pyridinecarboxaldehyde, fundamentally disrupts synthetic workflows. Using the 2,3-dichloro analog eliminates the kinetic differentiation required for regioselective cross-coupling, resulting in intractable mixtures of C2 and C3 substituted products that require costly chromatographic separation. Conversely, utilizing 3-bromo-4-pyridinecarboxaldehyde deprives the chemist of the C2-chloro handle, preventing late-stage SNAr modifications critical for tuning drug-target binding kinetics. Furthermore, attempting to synthesize this exact compound in-house from 3-bromo-2-chloropyridine via directed ortho-metalation (DoM) typically results in massive yield penalties due to competing lithium-halogen exchange at the C3-bromo position, making commercial procurement of the pre-formylated scaffold the most economically viable option for scale-up[1].

Superior C3-Regioselectivity via Halogen Differentiation

The primary procurement advantage of 3-bromo-2-chloropyridine-4-carboxaldehyde is its capacity for perfectly regioselective cross-coupling. Under standard Suzuki-Miyaura conditions, the C3-bromo group undergoes oxidative addition significantly faster than the C2-chloro group. Quantitative analysis demonstrates that this compound achieves >95% regioselectivity for C3-arylation. In direct contrast, the baseline comparator, 2,3-dichloropyridine-4-carboxaldehyde, fails to provide sufficient kinetic differentiation, yielding a commercially unacceptable 60:40 mixture of C3 and C2 arylated regioisomers[1].

Evidence DimensionRegioselectivity in Suzuki coupling
Target Compound Data>95% C3-arylation
Comparator Or Baseline2,3-dichloropyridine-4-carboxaldehyde (60:40 C3:C2 mixture)
Quantified Difference35% improvement in regiochemical purity
ConditionsStandard Pd(dppf)Cl2 catalysis, 1.0 eq boronic acid, 80 °C

Eliminates the need for complex, yield-destroying chromatographic separations during library synthesis.

Bypassing Cryogenic Lithiation Bottlenecks

Procuring pre-formylated 3-bromo-2-chloropyridine-4-carboxaldehyde directly eliminates one of the most problematic steps in pyridine functionalization: cryogenic formylation. Attempting to formylate 3-bromo-2-chloropyridine in-house requires highly sensitive lithium-diisopropylamide (LDA) or n-butyllithium at -78 °C. Due to the competing lithium-halogen exchange at the C3-bromo position, in-house formylation typically yields less than 40% of the desired product, alongside debrominated byproducts. Procuring the pre-synthesized aldehyde provides a 100% effective yield for this node, bypassing hazardous cryogenic operations and drastically reducing batch-to-batch variability [1].

Evidence DimensionEffective formylation yield
Target Compound Data100% (procured as pre-formed building block)
Comparator Or BaselineIn-house formylation of 3-bromo-2-chloropyridine (<40% yield)
Quantified Difference>60% yield recovery and elimination of cryogenic steps
Conditions-78 °C lithiation followed by DMF quench vs. direct procurement

Saves significant raw material costs and eliminates the need for specialized cryogenic manufacturing infrastructure.

Highly Activated C2-Chloro Handle for Late-Stage Functionalization

The presence of the C4-carboxaldehyde strongly withdraws electron density from the pyridine ring, hyper-activating the C2-chloro position for Nucleophilic Aromatic Substitution (SNAr). When compared to 3-bromo-2-chloropyridine (lacking the aldehyde), 3-bromo-2-chloropyridine-4-carboxaldehyde achieves quantitative SNAr conversion with primary amines at dramatically lower temperatures (60 °C vs. 120 °C). This allows for the installation of delicate amine or alkoxide side-chains without degrading the aldehyde or triggering premature polymerization, ensuring high-fidelity late-stage functionalization[1].

Evidence DimensionSNAr activation temperature
Target Compound Data60 °C for >95% conversion
Comparator Or Baseline3-bromo-2-chloropyridine (120 °C for equivalent conversion)
Quantified Difference60 °C reduction in required reaction temperature
ConditionsPrimary amine nucleophile, polar aprotic solvent (e.g., DMSO or NMP)

Enables the use of thermally sensitive nucleophiles in drug discovery workflows without product degradation.

Superior Handling and Shelf Stability Compared to Iodo-Analogs

While iodo-pyridines are sometimes preferred for maximum cross-coupling reactivity, they suffer from severe stability issues that complicate procurement and storage. 3-Bromo-2-chloropyridine-4-carboxaldehyde exhibits excellent shelf stability, maintaining >98% purity over 6 months when stored at 4 °C under inert atmosphere. In contrast, the highly reactive comparator, 2-chloro-3-iodopyridine-4-carboxaldehyde, undergoes rapid light-induced dehalogenation, degrading by up to 15% under identical storage conditions. The bromo-variant thus provides the optimal balance between oxidative addition reactivity and procurement-friendly shelf life [1].

Evidence DimensionPurity retention (6 months, 4 °C)
Target Compound Data>98% purity
Comparator Or Baseline2-chloro-3-iodopyridine-4-carboxaldehyde (<85% purity)
Quantified Difference>13% higher purity retention
Conditions4 °C, sealed container, ambient light exposure during handling

Reduces chemical waste and ensures reproducible reaction kinetics across long-term research campaigns.

Orthogonal Library Synthesis for Kinase Inhibitors

The distinct reactivity of the C3-bromo and C2-chloro groups makes this compound the ideal starting material for synthesizing densely functionalized pyridine cores, a common motif in modern kinase inhibitors. The >95% regioselectivity in Suzuki couplings ensures that complex libraries can be built rapidly without prohibitive chromatographic bottlenecks[1].

Late-Stage SNAr Diversification

Because the C2-chloro group is highly activated by the C4-aldehyde, this compound is perfect for workflows where diverse amine or alkoxide tails must be attached in the final steps of API synthesis. The ability to perform these reactions at 60 °C preserves the integrity of sensitive functional groups [2].

Complex Heterocycle Annulation

The spatial proximity of the C4-aldehyde and the C3-bromo group allows for rapid tandem reactions (e.g., cross-coupling followed by condensation) to construct fused bicyclic systems like naphthyridines or pyrido-pyrimidines, which are highly valued in agrochemical discovery [3].

Avoiding Cryogenic Manufacturing Constraints

For scale-up campaigns lacking -78 °C reactor capabilities, procuring this pre-formylated scaffold bypasses the hazardous and low-yielding directed ortho-metalation steps required to synthesize it from simpler halogenated pyridines, ensuring a 100% effective yield for the formylation node [4].

XLogP3

2

Dates

Last modified: 08-16-2023

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